REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1CC#N.[C:14]([OH:17])(=[O:16])[CH3:15].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:15][C:14]([OH:17])=[O:16]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC#N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
675 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 30-45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 6-7 hours
|
Duration
|
6.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
is added to it
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
37.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132.5 (± 2.5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |